N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an indole moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable oxoethylating agent to form an intermediate, which is then reacted with a thiophene-2-carboxamide derivative under controlled conditions. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium t-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiophene and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform with bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in glaucoma treatment.
Uniqueness
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with an indole moiety and a dimethylphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-17-9-10-18(2)20(14-17)27-24(29)16-32-23-15-28(21-7-4-3-6-19(21)23)12-11-26-25(30)22-8-5-13-31-22/h3-10,13-15H,11-12,16H2,1-2H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDONVHYJLKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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